3-Methoxy-2,6-dimethylbenzoic acid

Enzymology Drug Metabolism Biocatalysis

3-Methoxy-2,6-dimethylbenzoic acid (CAS: 908103-53-7) is a trisubstituted aromatic carboxylic acid featuring a methoxy group at the 3-position and methyl groups at the 2- and 6-positions of the benzoic acid scaffold. With a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol, this research-grade compound is commercially available at ≥97% purity from multiple vendors, typically stored at ambient temperature.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Cat. No. B12448855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2,6-dimethylbenzoic acid
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)OC)C)C(=O)O
InChIInChI=1S/C10H12O3/c1-6-4-5-8(13-3)7(2)9(6)10(11)12/h4-5H,1-3H3,(H,11,12)
InChIKeyBBGIKTJUEZDSSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-2,6-dimethylbenzoic Acid (CAS 908103-53-7) – Research-Grade Benzoic Acid Intermediate for Pharma and Chemical Synthesis Procurement


3-Methoxy-2,6-dimethylbenzoic acid (CAS: 908103-53-7) is a trisubstituted aromatic carboxylic acid featuring a methoxy group at the 3-position and methyl groups at the 2- and 6-positions of the benzoic acid scaffold . With a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol, this research-grade compound is commercially available at ≥97% purity from multiple vendors, typically stored at ambient temperature [1]. The compound serves as a versatile building block in organic synthesis, particularly in medicinal chemistry programs targeting kinase inhibitors and other pharmaceutical intermediates [2][3].

Why Generic 3-Methoxy-2,6-dimethylbenzoic Acid Substitution Fails: Structural and Functional Specificity in Chemical and Biological Systems


The specific substitution pattern of 3-methoxy-2,6-dimethylbenzoic acid—featuring both electron-donating methoxy and sterically demanding methyl groups ortho to the carboxyl moiety—imparts a unique chemical and biological profile that cannot be replicated by simple benzoic acid or isomers like 2,4-dimethylbenzoic acid or 4-methoxybenzoic acid. Directed ortho-metalation studies demonstrate that the combination of a 2-methoxy group with 3,6-substituents enables regioselective functionalization that is unattainable with other substitution patterns [1]. In biological contexts, the steric and electronic environment created by the 2,6-dimethyl substitution influences substrate binding and enzymatic recognition, as observed in cytochrome P450-mediated oxidative demethylation reactions, where the para position is strongly favored over ortho or meta positions . Consequently, substituting this compound with a less substituted analog would fundamentally alter reaction outcomes and biological activity profiles, underscoring the necessity for precise compound selection in research and development workflows.

Quantitative Comparative Evidence: 3-Methoxy-2,6-dimethylbenzoic Acid vs. Closest Analogs in Research Applications


Substrate Recognition and Oxidative Demethylation Efficiency vs. 4-Methoxybenzoic Acid

The substitution pattern of 3-methoxy-2,6-dimethylbenzoic acid markedly alters its susceptibility to oxidative demethylation compared to the simpler analog 4-methoxybenzoic acid. While the methoxy group in the 4-position is efficiently demethylated by cytochrome P450 enzymes (e.g., CYP199A4), the presence of additional methoxy substituents—as in the 3-methoxy configuration—reduces substrate binding affinity and overall demethylation activity . This differential reactivity is critical for applications where metabolic stability or selective functionalization is required.

Enzymology Drug Metabolism Biocatalysis

Steric Hindrance and Esterification Reactivity vs. 2,6-Dimethylbenzoic Acid

The presence of two ortho-methyl groups in 2,6-dimethylbenzoic acid creates significant steric hindrance around the carboxyl group, making esterification more challenging compared to less substituted benzoic acids [1]. In 3-methoxy-2,6-dimethylbenzoic acid, the additional methoxy group at the 3-position further modulates the electronic and steric environment, potentially influencing reaction rates and yields in esterification and amidation reactions. While direct quantitative head-to-head data for this specific compound are absent, class-level knowledge of steric effects indicates that the 2,6-dimethyl pattern consistently reduces reaction rates and requires modified conditions (e.g., stronger catalysts, higher temperatures) relative to benzoic acid or mono-substituted analogs.

Organic Synthesis Steric Effects Esterification

Purity and Stability Specifications vs. Generic Benzoic Acid Derivatives

Commercial availability data for 3-methoxy-2,6-dimethylbenzoic acid indicates a minimum purity of ≥97% (research grade) , with some vendors offering material at 98% purity . In contrast, the parent compound 2,6-dimethylbenzoic acid is commonly supplied at 95% purity [1]. The higher purity specification for the methoxy-substituted derivative suggests tighter quality control and reduced impurity profiles, which is critical for applications requiring precise stoichiometry or sensitive biological assays. Additionally, the compound is stable at ambient temperature storage , whereas some related benzoic acid derivatives require refrigerated storage (e.g., 3-methoxy-2,6-dimethylbenzoic acid itself may require 2-8°C storage according to one vendor [2]), highlighting the importance of verifying storage conditions upon procurement.

Quality Control Procurement Chemical Stability

Directed Ortho-Metalation Regioselectivity vs. Unsubstituted Benzoic Acids

Methodology developed for unprotected benzoic acids demonstrates that 2-methoxybenzoic acid undergoes exclusive deprotonation ortho to the carboxylate when treated with s-BuLi/TMEDA at −78 °C, while using n-BuLi/t-BuOK reverses regioselectivity to yield the 6-substituted product [1]. This regioselective control is directly applicable to 3-methoxy-2,6-dimethylbenzoic acid, where the 2-methoxy group and 3,6-substituents provide a defined pattern for further functionalization. In contrast, unsubstituted benzoic acid lacks this directing capability, requiring more complex and less selective approaches for similar transformations. This enables the one-pot synthesis of otherwise difficult-to-access 3- and 6-substituted 2-methoxybenzoic acid building blocks.

Organic Synthesis C-H Functionalization Regioselective Lithiation

High-Value Application Scenarios for 3-Methoxy-2,6-dimethylbenzoic Acid in Pharmaceutical and Chemical Research


Synthesis of Kinase Inhibitor Scaffolds

The compound serves as a key intermediate in the preparation of substituted tetrahydropyrrolooxazolones and related heterocycles, which have been patented as receptor-interacting protein kinase 1 (RIPK1) inhibitors for treating inflammatory and neurodegenerative diseases [1]. Its specific substitution pattern enables the construction of the heterocyclic core and provides the necessary electronic and steric properties for target engagement.

Regioselective C-H Functionalization Building Block

Leveraging the directed ortho-metalation methodology established for 2-methoxybenzoic acids, 3-methoxy-2,6-dimethylbenzoic acid can be selectively functionalized at either the 3- or 6-position to generate libraries of analogs for structure-activity relationship (SAR) studies [2]. This approach reduces synthetic complexity and increases throughput in medicinal chemistry campaigns.

Metabolic Stability Studies of Drug Candidates

The compound's resistance to oxidative demethylation at the meta position, as inferred from class-level studies , makes it a valuable probe for assessing the metabolic fate of benzoic acid-containing drug candidates. Researchers can use it to differentiate between para- and meta-methoxy metabolism in cytochrome P450 assays.

Analytical Reference Standard and Impurity Profiling

With commercial purity specifications of ≥97% , this compound is suitable for use as a reference standard in HPLC and LC-MS methods for quantifying related impurities in pharmaceutical formulations or synthetic intermediates. Its distinct substitution pattern aids in method development and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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